Isoquinoline-3,5-diamine

Descripción general

Descripción

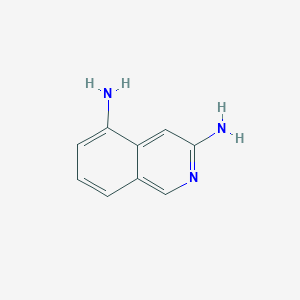

Isoquinoline-3,5-diamine is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound contains two amino groups attached to the third and fifth positions of the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isoquinoline-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce amino groups at specific positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts to facilitate the cyclization and functionalization processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino groups at positions 3 and 5 participate in electrophilic aromatic substitution (SEAr) and direct nucleophilic attacks:

Mechanistic notes:

-

SEAr occurs preferentially at positions 6 and 8 due to resonance stabilization of the Wheland intermediate .

-

Amino groups deactivate the ring but direct substituents to para positions relative to themselves.

Oxidation Reactions

The electron-rich aromatic system undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ | Acidic, 100°C | Quinone-imine derivatives | Electroactive materials |

| CrO₃/H₂SO₄ | Room temperature | Isoquinoline-3,5-dione | Pharmaceutical intermediates |

Key finding : Oxidation with KMnO₄ selectively targets the benzene ring, preserving the pyridine moiety.

Reduction Reactions

Catalytic hydrogenation modifies the bicyclic framework:

| Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C | 1,2,3,4-Tetrahydrothis compound | >90% |

| NaBH₄/MeOH | 0°C to RT | Partially reduced dihydro derivatives | 65-78% |

Mechanistic insight : Full hydrogenation saturates the pyridine ring first due to higher electron density .

Cyclization and Annulation

The compound serves as a precursor in fused heterocycle synthesis:

Rhodium-Catalyzed Annulation

-

Substrates : Sulfoxonium ylides (e.g., acetophenone-derived)

-

Catalyst : [Cp*RhCl₂]₂/AgSbF₆ (2.5 mol%)

Palladium-Mediated α-Arylation

-

Protocol : Four-component coupling with aryl bromides, methyl ketones, and NH₄Cl

-

Catalyst : (DPPF)PdCl₂ (2 mol%)

-

Key step : Enolate arylation followed by electrophilic trapping

Metal-Catalyzed C–H Functionalization

Recent advances enable direct functionalization of the isoquinoline core:

| Reaction Type | Catalytic System | Products | Yield |

|---|---|---|---|

| Alkenylation | Ru(II)/AgSbF₆ | C6-Alkenylated derivatives | 62-97% |

| Aminomethylation | Rh(III)/Cu(OAc)₂ | C8-Aminomethylated analogs | 54-99% |

Notable example : Rh(III)-catalyzed oxidative annulation with α-diazoketoesters forms imidazo-fused isoquinolines via dual C–H activation .

Acid-Base Reactions

The amino groups exhibit pH-dependent behavior:

-

pKa values :

-

NH₂ (position 3): ~4.9 (protonation)

-

NH₂ (position 5): ~5.2 (protonation)

-

-

Applications : Forms stable hydrochloride salts (melting point: 215-217°C) for crystallography.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Isoquinoline derivatives, including isoquinoline-3,5-diamine, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Isoquinoline derivatives have shown potential as anticancer agents. For instance, compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various isoquinoline derivatives that demonstrated significant cytotoxic effects against human cancer cell lines, suggesting their potential as novel chemotherapeutic agents .

Antiviral Activity

Recent research has identified this compound derivatives with antiviral properties. A series of compounds were tested against HIV and exhibited low nanomolar activity, indicating their potential as antiviral therapeutics . The structural modifications of these compounds have been crucial in enhancing their efficacy.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies have shown that certain derivatives can significantly reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves various chemical strategies that enhance their biological activity.

Synthetic Pathways

Several synthetic methodologies have been developed to create this compound derivatives:

- Pictet-Spengler Reaction : A classical method used to synthesize isoquinolines from tryptophan derivatives.

- Bischler-Napieralski Reaction : Utilized for the formation of isoquinolines from 2-aminobenzylamines under acidic conditions .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the biological activity of this compound derivatives. Modifications at various positions on the isoquinoline ring can significantly influence their potency and selectivity against specific biological targets .

Case Study 1: Anticancer Isoquinoline Derivatives

A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against various cancer cell lines. The most potent compound exhibited an IC50 value of 2.7 nM against a specific cancer type, demonstrating the effectiveness of structural modifications in enhancing anticancer properties .

Case Study 2: Antiviral Activity Against HIV

Another investigation focused on the antiviral potential of this compound derivatives against HIV. The study revealed that certain modifications led to compounds with low nanomolar IC50 values, highlighting the importance of chemical diversity in developing effective antiviral agents .

Data Tables

Mecanismo De Acción

The mechanism of action of isoquinoline-3,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A structural isomer with the nitrogen atom at the first position of the fused ring system.

Isoquinoline: The parent compound with the nitrogen atom at the second position.

Quinazoline: Another heterocyclic compound with a similar structure but different nitrogen positioning.

Uniqueness

Isoquinoline-3,5-diamine is unique due to the presence of two amino groups at specific positions on the isoquinoline ring.

Actividad Biológica

Isoquinoline-3,5-diamine is a member of the isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids have been extensively studied due to their wide range of bioactivities, including:

- Antitumor

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

- Neuroprotective

These compounds are derived from natural sources and have shown promise in drug discovery due to their structural diversity and biological efficacy .

Anticancer Activity

Isoquinoline derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that isoquinoline alkaloids can induce apoptosis in cancer cells through various mechanisms such as:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

- Modulation of apoptotic pathways

For instance, studies have shown that certain isoquinoline derivatives can inhibit specific kinases involved in cancer cell survival and proliferation .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. The compound's mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes. For example:

- Bacterial Inhibition : Isoquinoline derivatives have been found effective against strains like Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Some studies report antifungal effects against Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activity. Key findings include:

- Substituent Effects : Modifications at the 3 and 5 positions of the isoquinoline ring significantly impact biological activity. For example, halogen substitutions can enhance potency against specific targets .

- Functional Groups : The presence of amino groups at strategic positions can improve binding affinity to biological targets, enhancing pharmacological effects .

Case Studies

- Anticancer Research : A study evaluated a series of isoquinoline derivatives for their anticancer activity against various cell lines. This compound showed IC50 values comparable to established chemotherapeutics .

- Antimicrobial Evaluation : In a recent investigation, isoquinoline derivatives were screened for their antimicrobial properties against clinical isolates. This compound demonstrated promising results with effective inhibition against resistant bacterial strains .

Propiedades

IUPAC Name |

isoquinoline-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAMHFREWJVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624949 | |

| Record name | Isoquinoline-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852241-18-0 | |

| Record name | Isoquinoline-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.